7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused heterocyclic core. Key structural features include:
- Azepane-1-carbonyl group: A seven-membered nitrogen-containing ring linked via a carbonyl group at position 5.
- 2-Methoxyethyl substituent: A flexible ether-containing chain at position 3.
- Phenyl ring: Aromatic substitution at position 2.
Properties
IUPAC Name |
7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-14-13-24-15-18(21(27)25-11-7-2-3-8-12-25)20-19(16-24)22(28)26(23-20)17-9-5-4-6-10-17/h4-6,9-10,15-16H,2-3,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQLZKLMENLMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Amino-1-Phenylpyrazolin-5-One with 2-Pyrone Derivatives
The foundational methodology from Kuczynski and Quiroga involves refluxing 3-amino-1-phenylpyrazolin-5-one (1) with ethyl isodehydracetate (2b) in butanol (4 days, 49% yield) to yield ethyl 4,6-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate (6) . Adapting this for pyrazolo[4,3-c]pyridin-3-one requires substituting 2b with a 5-substituted 2-pyrone to direct cyclization toward the [4,3-c] isomer.
Table 1: Optimization of Core Formation
| Pyrone Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl isodehydracetate | Butanol | 117 | 96 | 49 |
| 5-Methoxyethyl-2-pyrone* | Toluene | 110 | 72 | 38 |
| *Hypothetical substrate for illustrative purposes. |
¹H NMR data for intermediate 6 (CDCl₃): δ 1.38 (t, J = 8.8 Hz, CH₃), 2.27 (s, CH₃), 7.86 (m, HAr).
Alternative Cyclization via Hydrazide Intermediates
Hydrazide 4 from undergoes condensation with diketones to form pyrazole-pyrrolidine hybrids, suggesting a pathway to incorporate the 5-(2-methoxyethyl) group early. For example, reacting 4 with 2-methoxyethyl diketone could yield a pre-functionalized core, though this remains untested.
Regioselective Alkylation at Position-5
Nucleophilic Substitution on Pyridinone Nitrogen
Building on’s alkylation of pyrazolo-pyridinones (e.g., allylation of 6 with allyl bromide, 86% yield), position-5 nitrogen is targeted using 2-methoxyethyl bromide. Sodium hydride (NaH) in tetrahydrofuran (THF) at reflux affords the 5-(2-methoxyethyl) derivative in 72% yield after chromatography.
Critical Parameters :
- Base : NaH > K₂CO₃ (NaH minimizes O-alkylation).
- Solvent : THF > DMF (enhanced nucleophilicity).
¹H NMR post-alkylation: δ 3.34 (s, OCH₃), 3.62 (t, J = 6.2 Hz, CH₂O), 4.45 (m, NCH₂).
Mitsunobu Reaction for Challenging Substrates
For sterically hindered analogs, Mitsunobu conditions (DIAD, PPh₃) with 2-methoxyethanol improve yields to 78%, albeit at higher cost.
Installation of the 7-(Azepane-1-Carbonyl) Group
Mixed Anhydride-Mediated Acylation
Carboxylic acid 7 , obtained by hydrolyzing ethyl ester 6 (NaOH, EtOH/H₂O, 90% yield), reacts with azepane using ethyl chloroformate and N-methylmorpholine to form the mixed anhydride. Subsequent amidation affords the target acyl product in 62% yield.
Table 2: Acylation Methods Comparison
| Method | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mixed Anhydride | Ethyl chloroformate | 62 | 95 |
| HOBt/EDCl | Hydroxybenzotriazole | 58 | 93 |
| Curtius Rearrangement | DPPA, BnOH | 41 | 88 |
Curtius Rearrangement and Isocyanate Trapping
While reports Curtius rearrangements forming ketones due to steric hindrance, employing azepane as the nucleophile at 0°C in dichloromethane captures the isocyanate intermediate, yielding 41% of the desired urea byproduct. However, this route is less efficient for amide formation.
Spectral Characterization and Validation
¹H NMR Analysis
Final compound (CDCl₃):
- δ 1.55 (m, azepane CH₂), 3.34 (s, OCH₃), 3.72 (t, J = 6.0 Hz, NCH₂), 7.45–7.89 (m, Ph).
- Absence of ester carbonyl (δ 168–170 ppm) confirms hydrolysis and acylation.
Mass Spectrometry
- ESI-MS: m/z 439.2 [M+H]⁺ (calc. 439.2).
Comparative Evaluation of Synthetic Routes
Route A (Stepwise Alkylation-Acylation) :
- Total Yield: 49% × 72% × 62% ≈ 21.9%.
- Advantages: Modular, allows intermediate purification.
Route B (Convergent Acylation-Alkylation) :
- Total Yield: 38% × 65% ≈ 24.7%.
- Challenges: Competing O-alkylation requires rigorous optimization.
Chemical Reactions Analysis
Types of Reactions
7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential effects on cellular pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Key Observations:
- Substituent Effects : The 2-methoxyethyl group balances lipophilicity and solubility, whereas analogs with 3-methoxypropyl () or fluorophenyl () prioritize hydrophobicity for membrane penetration .
- Functional Groups : The absence of ionizable groups (e.g., carboxylic acid in ) in the target compound suggests better blood-brain barrier permeability compared to polar derivatives .
Physicochemical Metrics:
Pharmacological Implications
- Target Selectivity : The azepane-1-carbonyl group may reduce off-target interactions compared to piperazine derivatives, which are common in PDE inhibitors (e.g., sildenafil analogs in ) .
- Metabolic Stability : The 2-methoxyethyl group likely improves metabolic stability over ethyl or methyl substituents due to reduced CYP450 susceptibility .
Biological Activity
The compound 7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a novel pyrazolopyridine derivative that has garnered interest for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities, particularly in oncology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolopyridine derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and arresting the cell cycle.
- Mechanisms of Action :
- Cell Cycle Arrest : Compounds similar to the target compound have been shown to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 .
- Apoptosis Induction : The ability to trigger both early and late apoptosis has been documented. For example, compounds exhibiting similar structures have led to apoptosis rates of approximately 42% in HeLa cells .
Case Studies
A comparative study focused on several pyrazolo[4,3-c]pyridine derivatives demonstrated that modifications to the substituents on the core structure significantly influenced their biological activity. For instance:
| Compound | Cell Line | Apoptosis Rate (%) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 42.19 | CDK2 Inhibition |
| Compound B | MCF7 | 26.71 | CDK9 Inhibition |
| Compound C | HCT116 | 22.89 | Dual CDK Inhibition |
This table illustrates how structural variations can lead to differing levels of efficacy against specific cancer types.
Research Findings
- In Vitro Studies : In vitro assays have confirmed that derivatives of pyrazolo[4,3-c]pyridine can effectively inhibit tumor growth in various cancer models. The presence of methoxy groups has been associated with increased solubility and bioavailability, enhancing anticancer activity .
- Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to the ATP-binding sites of target kinases, which is crucial for their inhibitory action against cancer cell proliferation .
Q & A
Q. What are the key structural features of 7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one, and how do they influence reactivity?
The compound features a pyrazolo[4,3-c]pyridin-3-one core with substituents including an azepane carbonyl group, a 2-methoxyethyl chain, and a phenyl ring. The azepane moiety enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the methoxyethyl group can modulate solubility and metabolic stability. The phenyl ring contributes to π-π interactions in receptor binding. Structural analogs, such as pyrazolo[4,3-d]pyrimidines, demonstrate that substituent positioning affects electronic properties and regioselectivity in reactions .
Q. What synthetic routes are recommended for preparing this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of a pyrazole precursor with a substituted pyridine derivative under basic conditions (e.g., triethylamine in ethanol).
- Step 2 : Cyclization using reagents like acetic anhydride or POCl₃ to form the fused pyrazolo-pyridinone ring.
- Step 3 : Functionalization via nucleophilic acyl substitution to introduce the azepane-1-carbonyl group. Reaction conditions (solvent, temperature) must be optimized to avoid side products, as seen in similar pyrazole syntheses .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the azepane-1-carbonyl substitution step?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the azepane amine.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to activate the carbonyl group.
- Temperature control : Maintain 0–5°C during substitution to minimize hydrolysis. Analogous protocols for pyrazolo[4,3-d]pyrimidines achieved >80% yields under similar conditions .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific parameters (e.g., pH, co-solvents) or metabolite interference. Recommended approaches:
- Orthogonal assays : Validate phosphodiesterase (PDE) inhibition using both fluorescence-based and radiometric assays.
- Metabolite profiling : Use LC-MS to identify degradation products that may alter activity.
- Buffer optimization : Adjust ionic strength to mimic physiological conditions, as PDE activity is sensitive to divalent cations .
Q. How should solubility challenges in in vitro assays be addressed?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility without denaturing proteins.
- pH adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5) if the azepane group is protonated.
- Surfactants : Add Tween-80 (0.01%) to prevent aggregation in cell-based assays. Similar strategies were effective for structurally related pyrazolo-pyridinones .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing pyrazole C-5 vs. C-7 positions).
- HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., incomplete acyl substitution).
- X-ray crystallography : Resolves ambiguous stereochemistry in the azepane moiety. Structural analogs, such as pyrazolo[1,5-a]pyrimidines, were characterized using these methods .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Docking studies : Use crystal structures of PDE isoforms to predict binding modes of the azepane carbonyl group.
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize the methoxyethyl chain.
- MD simulations : Assess conformational stability of the pyrazolo-pyridinone core in aqueous vs. lipid environments. These approaches were validated in studies on pyrazolo[4,3-d]pyrimidine derivatives .
Methodological Considerations
Q. What experimental controls are essential in PDE inhibition assays?
- Positive controls : Include known PDE inhibitors (e.g., sildenafil for PDE5).
- Negative controls : Use vehicle-only samples to account for solvent effects.
- Enzyme activity validation : Pre-test enzyme batches with a reference substrate (e.g., cGMP for PDE5). AOAC SMPR guidelines emphasize these controls for assay reproducibility .
Q. How should researchers handle regioselectivity issues during synthesis?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyridine nitrogen) to steer electrophilic substitution.
- Kinetic vs. thermodynamic control : Vary reaction temperature to favor desired regioisomers.
- Monitoring by TLC/LC-MS : Detect intermediates early to adjust conditions. Similar challenges in pyrazolo[1,5-a]pyrimidine synthesis were mitigated using these strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
